4-(Bromoacetyl)phenoxyacetic acid
4-(Bromoacetyl)phenoxyacetic acid
PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs.
Brand Name:
Vulcanchem
CAS No.:
29936-81-0
VCID:
VC0161365
InChI:
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
SMILES:
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Molecular Formula:
C10H9BrO4
Molecular Weight:
273.08 g/mol
4-(Bromoacetyl)phenoxyacetic acid
CAS No.: 29936-81-0
Reference Standards
VCID: VC0161365
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol
CAS No. | 29936-81-0 |
---|---|
Product Name | 4-(Bromoacetyl)phenoxyacetic acid |
Molecular Formula | C10H9BrO4 |
Molecular Weight | 273.08 g/mol |
IUPAC Name | 2-[4-(2-bromoacetyl)phenoxy]acetic acid |
Standard InChI | InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Standard InChIKey | RLSUZPAAQRBGTM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CBr)OCC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)OCC(=O)O |
Description | PTP Inhibitor III is an α-haloacetophenone derivative that acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs). It binds the catalytic domain of SHP-1 (Ki = 184 µM) and covalently reacts with free thiols, a reaction that is reversible with irradiation (350 nm). PTP Inhibitor III is cell permeable and inhibits a broad range of PTPs. |
Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone;Protein Tyrosine Phosphatase Inhibitor III |
Reference | 1.Arabaci, G.,Guo, X.C.,Beebe, K.D., et al. αHaloacetophenone derivatives as photoreversible covalent inhibitors of protein tyrosine phosphatases. Journal of the American Chemical Society 121(21), 5085-5086 (1999). |
PubChem Compound | 4966 |
Last Modified | Nov 11 2021 |
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